1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea” is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a six-membered carbon ring) attached to a CH2 group . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a urea group (NH2-CO-NH2), a chloro group (Cl), and a methyl group (CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzyl group would likely contribute to the overall stability of the molecule, while the pyrimidine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Chemical Synthesis and Reactions
This compound plays a significant role in chemical synthesis, particularly in the formation of cyclic compounds and heterocycles, which are foundational in developing pharmaceuticals and agrochemicals. For instance, reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives demonstrate the compound's utility in synthesizing N,N′-disubstituted ureas, which can further cyclize to form various heterocyclic compounds (Altural & Kollenz, 1990). Similarly, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases the compound's potential in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994).
Biological Activities
The compound has been explored for its potential in antimicrobial and anticancer applications. A study on the synthesis, antimicrobial, and anticancer activities of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles reveals significant biological activity, indicating its relevance in developing new therapeutic agents (El-Sawy et al., 2013). Furthermore, the synthesis and evaluation of antioxidant activity of some derivatives highlight its potential in addressing oxidative stress-related conditions (George et al., 2010).
Environmental and Agricultural Applications
In environmental and agricultural contexts, the degradation of chlorimuron-ethyl by Aspergillus niger indicates the compound's role in bioremediation and the management of herbicide contamination (Sharma, Banerjee, & Choudhury, 2012). This application is crucial for mitigating the environmental impact of agricultural chemicals and promoting sustainable farming practices.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, studying its potential biological activity, and assessing its safety and hazards. This could lead to a better understanding of the compound and potentially the development of new applications .
properties
IUPAC Name |
1-benzyl-3-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-15(16(23)22-10-13(18)7-8-14(22)20-11)21-17(24)19-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZBGSKUVIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.